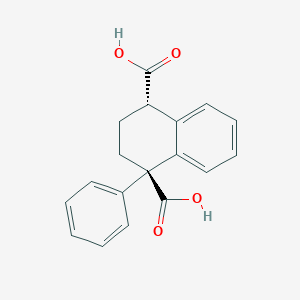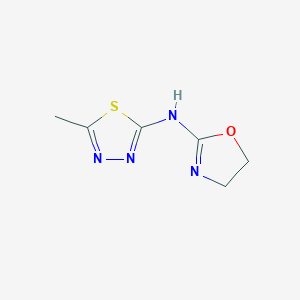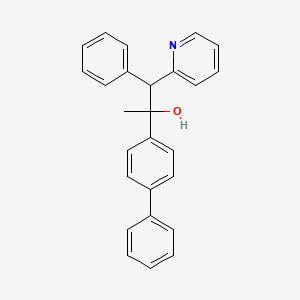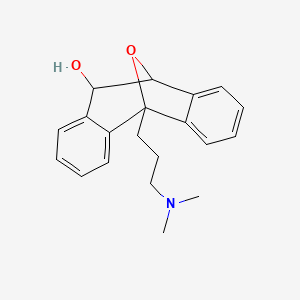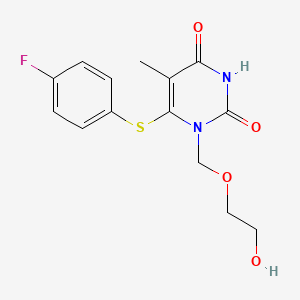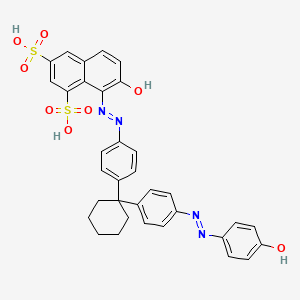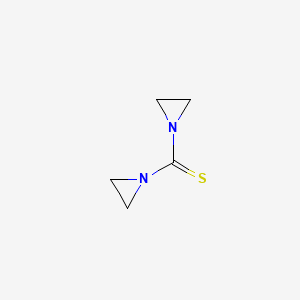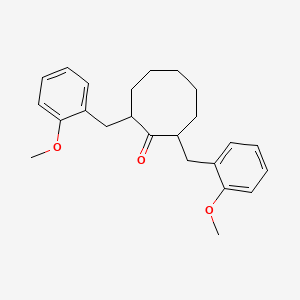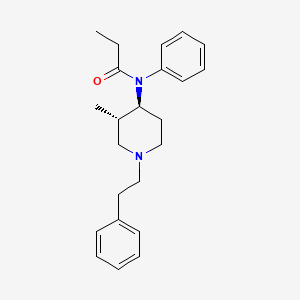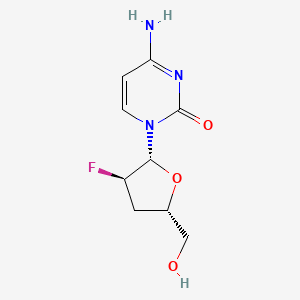
Cytidine, 2',3'-dideoxy-2'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-2’-deoxycytidine (2’-FddC) is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to cytidine but features a fluorine atom at the 2’ position of the sugar moiety, which imparts unique biochemical properties. 2’-Fluoro-2’-deoxycytidine is primarily investigated for its potential antiviral and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxycytidine typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxycytidine may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow techniques to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-fluoro-2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: The fluorine atom can be substituted with other nucleophilic agents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic agents such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 2’-Fluoro-2’-deoxyuridine.
Reduction: 2’-Deoxycytidine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Fluoro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-2’-deoxycytidine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and leads to chain termination. This results in the inhibition of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparación Con Compuestos Similares
2’-Deoxycytidine: Lacks the fluorine atom and has different biochemical properties.
2’-Fluoro-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
Gemcitabine: Another fluorinated nucleoside analog used in cancer therapy.
Uniqueness: 2’-Fluoro-2’-deoxycytidine is unique due to its specific fluorination at the 2’ position, which imparts distinct biochemical properties that enhance its stability and efficacy as a therapeutic agent. Its ability to selectively inhibit DNA synthesis makes it a valuable compound in antiviral and anticancer research.
Propiedades
Número CAS |
122929-23-1 |
|---|---|
Fórmula molecular |
C9H12FN3O3 |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 |
Clave InChI |
LTDCCBLBAQXNKP-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)N)CO |
SMILES canónico |
C1C(OC(C1F)N2C=CC(=NC2=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


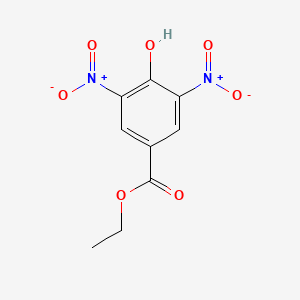
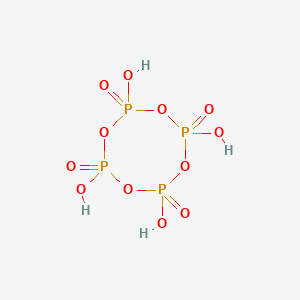
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
